![molecular formula C13H19Cl2N B2889127 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride CAS No. 104126-78-5](/img/structure/B2889127.png)
1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride
Descripción general
Descripción
1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride is a chemical compound used in scientific research. Its unique properties enable the synthesis of various compounds, making it valuable for drug discovery and chemical synthesis studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride include its melting point, boiling point, density, molecular formula, and molecular weight .
Aplicaciones Científicas De Investigación
Anti-Leukemia Activity
Research into the synthesis and biological activity of compounds related to 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride has shown potential anti-leukemia effects. A study by Yang et al. (2009) synthesized compounds based on 1-phenethyl-4-hydroxy piperidinium hydrochloride with various substituted groups. These compounds demonstrated the ability to inhibit the growth of K562 cells, suggesting anti-leukemia bioactivity.
Selective σ Ligands
In the field of pharmacology, derivatives of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride have been studied for their affinity as selective σ ligands. Tacke et al. (2003) synthesized sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type, showing the versatility of piperidine derivatives in targeting central nervous system receptors (Tacke et al., 2003).
Anti-Acetylcholinesterase Activity
Another significant application is in the development of inhibitors for acetylcholinesterase, a key enzyme involved in neurotransmission. Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives that showed potent anti-acetylcholinesterase activity, highlighting the potential of these compounds in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Molecular Structure Analysis
The study of the molecular and crystal structures of piperidine derivatives, including those related to 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride, is crucial for understanding their chemical behavior and interaction with biological targets. Research by Dega-Szafran et al. (2006) on the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride provides insights into the molecular conformations and hydrogen bonding patterns that could influence the biological activity of these compounds (Dega-Szafran et al., 2006).
Safety And Hazards
The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It’s important to handle 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride with care, using appropriate safety measures.
Propiedades
IUPAC Name |
1-[[3-(chloromethyl)phenyl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15;/h4-6,9H,1-3,7-8,10-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQIJDKPDBYILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

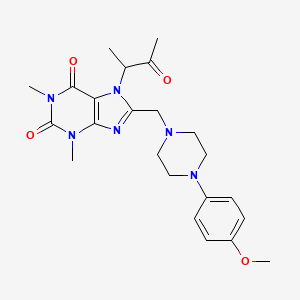
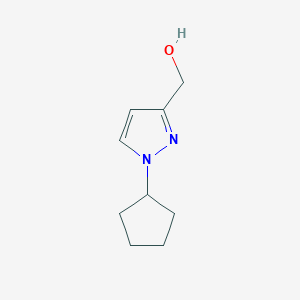
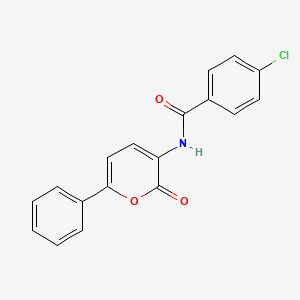
![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)
![6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2889051.png)

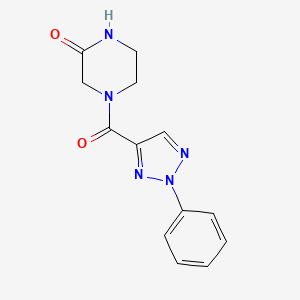
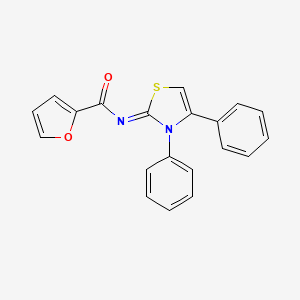
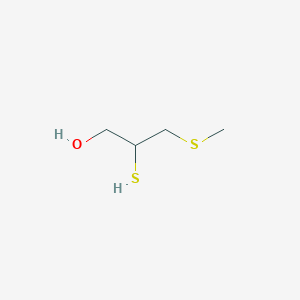
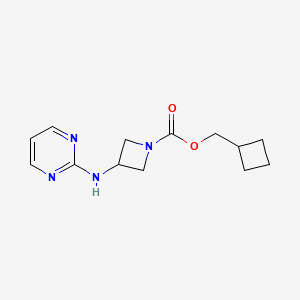
![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2889061.png)
![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889063.png)
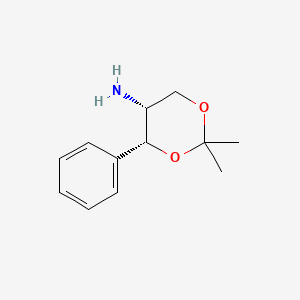
![(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2889065.png)